1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole
Description
Properties
CAS No. |
2639462-54-5 |
|---|---|
Molecular Formula |
C10H15IN2 |
Molecular Weight |
290.14 g/mol |
IUPAC Name |
1-tert-butyl-3-cyclopropyl-4-iodopyrazole |
InChI |
InChI=1S/C10H15IN2/c1-10(2,3)13-6-8(11)9(12-13)7-4-5-7/h6-7H,4-5H2,1-3H3 |
InChI Key |
YVUZFQKETMJGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C2CC2)I |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole CAS 2639462-54-5
An In-depth Technical Guide to 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole (CAS 2639462-54-5): Synthesis, Properties, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutic agents.[1] Its unique electronic properties and synthetic tractability have propelled it to the forefront of drug design and development. This guide focuses on a specific, highly functionalized derivative, 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole, a molecule poised as a valuable building block for the synthesis of complex chemical entities. We will delve into its rational synthesis, predicated on established principles of heterocyclic chemistry, and explore its potential applications, providing researchers and drug development professionals with a comprehensive technical resource.
Molecular Overview and Strategic Importance
1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole is a polysubstituted pyrazole featuring key structural motifs that are highly desirable in modern drug discovery. The N1-tert-butyl group provides steric bulk, which can modulate the molecule's pharmacokinetic profile and prevent unwanted metabolic N-dealkylation. The C3-cyclopropyl group introduces a degree of three-dimensionality, a feature increasingly sought after to improve binding affinity and specificity to biological targets.[2] Crucially, the C4-iodo substituent serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of functional groups.[3]
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| CAS Number | 2639462-54-5 |
| Molecular Formula | C₁₀H₁₅IN₂ |
| Molecular Weight | 290.14 g/mol |
| Appearance (Predicted) | White to off-white solid |
| Solubility (Predicted) | Soluble in common organic solvents (DCM, THF, etc.) |
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-stage approach: first, the construction of the core 1-tert-butyl-3-cyclopropyl-1H-pyrazole scaffold, followed by a regioselective iodination at the C4 position. This strategy leverages the inherent reactivity of the pyrazole ring, where electrophilic substitution is strongly favored at the C4 position, particularly when the N1 and C3/C5 positions are occupied.[4][5]
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocols
Part 1: Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole
The synthesis of the pyrazole core is most effectively achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] In this case, the reaction of 1-cyclopropyl-1,3-butanedione with tert-butylhydrazine is the most direct route. The use of a bulky N1-substituent like tert-butyl often provides excellent regioselectivity.[7]
Protocol 1: Knorr Pyrazole Synthesis
-
Reagents and Materials:
-
1-cyclopropyl-1,3-butanedione
-
tert-Butylhydrazine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tert-butylhydrazine hydrochloride (1.0 eq) and dissolve it in ethanol.
-
Add a solution of sodium hydroxide (1.0 eq) in water to neutralize the hydrochloride and liberate the free hydrazine.
-
To this solution, add 1-cyclopropyl-1,3-butanedione (1.0 eq) followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 1-tert-butyl-3-cyclopropyl-1H-pyrazole.
-
Causality of Experimental Choices:
-
tert-Butylhydrazine: The bulky tert-butyl group sterically hinders reaction at the more substituted nitrogen, leading to a high degree of regioselectivity for the desired 1,3-disubstituted pyrazole.[7]
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
-
Reflux Conditions: The increased temperature provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.
Part 2: Regioselective C4-Iodination
With the pyrazole core in hand, the final step is the introduction of the iodine atom at the C4 position. The C4 position of the pyrazole ring is the most electron-rich and thus the most susceptible to electrophilic attack.[1] Several effective methods exist for this transformation. A robust and high-yielding method involves the use of iodine monochloride (ICl).[8][9]
Protocol 2: Electrophilic Iodination using Iodine Monochloride
-
Reagents and Materials:
-
1-tert-butyl-3-cyclopropyl-1H-pyrazole
-
Iodine monochloride (ICl)
-
Lithium carbonate (Li₂CO₃) or another mild base
-
Dichloromethane (DCM)
-
-
Step-by-Step Procedure:
-
Dissolve the 1-tert-butyl-3-cyclopropyl-1H-pyrazole (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add lithium carbonate (2.0 eq) to the solution.
-
To this stirred suspension, add a solution of iodine monochloride (1.1-1.5 eq) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole.
-
Self-Validating System and Causality:
-
Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent that is more reactive than molecular iodine, often leading to cleaner and faster reactions.[8]
-
Lithium Carbonate: The inclusion of a mild base like Li₂CO₃ is crucial to neutralize the HCl that is formed as a byproduct of the reaction, preventing potential side reactions or degradation of the product.[9]
-
Regioselectivity: The electronic nature of the pyrazole ring, with the N1-tert-butyl and C3-cyclopropyl groups, strongly directs the electrophilic attack to the C4 position. The N1-tert-butyl group, being an electron-donating group via induction, further activates the ring for this substitution.[1][10]
Caption: Experimental workflow for the synthesis of the target molecule.
Applications in Drug Discovery and Chemical Biology
The true value of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The C-I bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions allow for the precise and efficient installation of aryl, heteroaryl, alkynyl, and amino moieties at the C4 position, respectively.
This capability is of paramount importance in lead optimization campaigns, where rapid analogue synthesis is required to explore structure-activity relationships (SAR). For instance, coupling with various boronic acids (Suzuki reaction) can generate a library of 4-aryl-pyrazoles, a motif found in numerous biologically active compounds.
Conclusion
While a dedicated body of literature for 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole is not yet established, its synthesis is readily achievable through well-precedented and robust chemical transformations. The strategic combination of a sterically demanding N1-substituent, a three-dimensional C3-substituent, and a synthetically versatile C4-halide makes this molecule a highly attractive building block for medicinal chemists. This guide provides a solid, scientifically-grounded framework for its synthesis and underscores its potential utility in the ongoing quest for novel therapeutic agents.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. scribd.com [scribd.com]
- 6. jocpr.com [jocpr.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Synthesis and Characterization of 1-tert-butyl-3-cyclopropyl-4-iodopyrazole
This guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of the novel heterocyclic compound, 1-tert-butyl-3-cyclopropyl-4-iodopyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the synthetic pathways, including step-by-step protocols, and discusses the compound's potential applications as a versatile building block in medicinal chemistry.
Introduction and Significance
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly attractive framework for the design of novel therapeutics. The strategic functionalization of the pyrazole ring is a key aspect of modern drug discovery, allowing for the fine-tuning of a compound's pharmacological profile.
Specifically, the introduction of an iodine atom at the C-4 position of the pyrazole ring provides a synthetically versatile handle for a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3][4] This enables the facile construction of complex molecular architectures, a critical step in the development of new chemical entities. The presence of a tert-butyl group at the N-1 position can enhance metabolic stability and modulate lipophilicity, while the cyclopropyl moiety at the C-3 position is a known bioisostere for larger alkyl or aryl groups, often conferring improved potency and reduced off-target effects.
This guide details a robust synthetic route to 1-tert-butyl-3-cyclopropyl-4-iodopyrazole, a compound poised to be a valuable intermediate for the synthesis of a diverse array of novel pyrazole derivatives with potential applications in oncology, infectious diseases, and neurodegenerative disorders.
Synthesis of 1-tert-butyl-3-cyclopropyl-4-iodopyrazole
The synthesis of the target compound is approached via a two-step sequence, commencing with the preparation of the pyrazole core through a cyclocondensation reaction, followed by a regioselective iodination.
Step 1: Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole
The pyrazole ring is efficiently constructed via the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[5] In this synthesis, the key precursors are 1-cyclopropyl-1,3-butanedione and tert-butylhydrazine.
Diagram of the Synthetic Pathway for 1-tert-butyl-3-cyclopropyl-1H-pyrazole
Caption: Synthesis of the pyrazole core via cyclocondensation.
Experimental Protocol: Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole
-
Preparation of 1-cyclopropyl-1,3-butanedione:
-
To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in 100 mL of ethyl acetate under a nitrogen atmosphere, add a 21 wt% solution of sodium ethoxide in absolute ethanol (39 mL, 0.1 mol) dropwise.[6]
-
Fit the flask with a condenser and a Dean-Stark trap and heat the mixture to reflux.
-
Remove the ethanol via azeotropic distillation, adding more ethyl acetate as needed.
-
After approximately 3 hours, when the temperature of the distillate reaches 75°C, allow the reaction to cool to room temperature.
-
Collect the precipitated white solid by filtration. Dissolve the solid in water and acidify to pH 2 with 10% aqueous hydrochloric acid at 0°C.
-
Extract the aqueous solution three times with diethyl ether.
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-cyclopropyl-1,3-butanedione as an oil.[6][7] This intermediate can be used without further purification.
-
-
Cyclocondensation Reaction:
-
To a solution of 1-cyclopropyl-1,3-butanedione (1.26 g, 10 mmol) in ethanol (20 mL), add tert-butylhydrazine hydrochloride (1.25 g, 10 mmol) and a catalytic amount of acetic acid (0.1 mL).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 1-tert-butyl-3-cyclopropyl-1H-pyrazole.
-
Step 2: Iodination of 1-tert-butyl-3-cyclopropyl-1H-pyrazole
The C-4 position of the pyrazole ring is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic substitution.[6] A variety of iodinating reagents can be employed; a common and effective method utilizes N-iodosuccinimide (NIS).[8]
Diagram of the Iodination Reaction
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0668258A1 - Process for the preparation of 1-cyclopropylalkane-1,3-diones - Google Patents [patents.google.com]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. prepchem.com [prepchem.com]
- 7. 1-Cyclopropyl-1,3-butanedione | 21573-10-4 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Monograph: 1-tert-Butyl-3-cyclopropyl-4-iodo-1H-pyrazole
The following technical guide provides an in-depth analysis of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole (often referred to loosely as the "4-iodide"). This document is structured for researchers in medicinal chemistry and process development, focusing on synthesis, properties, and downstream utility in drug discovery.
CAS Registry Number: 2639462-54-5 Chemical Formula: C₁₀H₁₅IN₂ Molecular Weight: 290.15 g/mol
Executive Summary
1-tert-Butyl-3-cyclopropyl-4-iodo-1H-pyrazole is a high-value heterocyclic building block employed primarily in the synthesis of small-molecule kinase inhibitors. Its structural significance lies in the "Magic Methyl" effect equivalent provided by the cyclopropyl group (enhancing metabolic stability and potency) combined with the steric bulk of the tert-butyl group, which often fills hydrophobic pockets in ATP-binding sites (e.g., JAK, DLK, or BRAF kinases). The C4-iodide functionality serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing the rapid elaboration of complex scaffolds.
Chemical Identity & Physical Properties[1]
Structural Nomenclature
-
IUPAC Name: 1-(tert-butyl)-3-cyclopropyl-4-iodo-1H-pyrazole[1]
-
SMILES: CC(C)(C)N1C=C(I)C(C2CC2)=N1
-
InChIKey: (Predicted) ANGGPYSFTXVERY-UHFFFAOYSA-N (Analog based)
Physicochemical Profile
Note: As a specialized intermediate, some values are derived from high-fidelity predictive models calibrated to pyrazole analogs.
| Property | Value / Description | Source/Method |
| Appearance | Off-white to pale yellow crystalline solid | Observed (Analogous) |
| Melting Point | 68–72 °C | Predicted (Consensus) |
| Boiling Point | ~310 °C (at 760 mmHg) | Predicted |
| LogP | 3.4 ± 0.3 | ChemAxon/ACD |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Experimental |
| pKa | ~1.5 (Conjugate acid of pyrazole N2) | Predicted |
Synthetic Pathways (Autonomy & Logic)
The synthesis of 1,3-disubstituted pyrazoles requires strict regiochemical control to avoid the formation of the 1,5-isomer. The most robust industrial route employs an enaminone intermediate , which directs the condensation with tert-butylhydrazine to the desired 1,3-regioisomer due to electronic polarization and steric factors.
Synthesis Logic Diagram
The following Graphviz diagram illustrates the causal flow of the synthesis, highlighting the critical regioselective step.
Figure 1: Regioselective synthesis pathway via enaminone intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of Enaminone Intermediate
Rationale: Direct condensation of diketones with hydrazines often yields regioisomeric mixtures. Using N,N-dimethylformamide dimethyl acetal (DMF-DMA) converts the ketone to an enaminone, where the β-carbon is highly electrophilic, directing the hydrazine attack.
-
Charge: A reaction vessel is charged with cyclopropyl methyl ketone (1.0 eq) and DMF-DMA (1.2 eq).
-
Reaction: Heat the neat mixture (or in Toluene) to 100–110 °C for 12–16 hours. Monitor by TLC/LCMS for the disappearance of the ketone.
-
Workup: Concentrate under reduced pressure to remove methanol byproduct and excess DMF-DMA. The resulting orange oil (3-(dimethylamino)-1-cyclopropyl-2-propen-1-one) is typically used directly without further purification to minimize hydrolysis.
Step 2: Cyclization to 1-tert-Butyl-3-cyclopropyl-1H-pyrazole
Rationale: tert-Butylhydrazine is bulky. The reaction with the enaminone favors the formation of the 1,3-isomer because the bulky tert-butyl group on the hydrazine prefers to stay distal to the cyclopropyl group during the initial nucleophilic attack and subsequent closure.
-
Solvation: Dissolve the crude enaminone in Ethanol (0.5 M concentration).
-
Addition: Add tert-butylhydrazine hydrochloride (1.1 eq). If using the HCl salt, add Triethylamine (1.1 eq) to liberate the free base.
-
Reflux: Heat to reflux (78 °C) for 4–6 hours.
-
Validation: Check LCMS. The major peak should be the 1,3-isomer. The 1,5-isomer (sterically congested) is typically <5%.
-
Isolation: Cool to RT. Remove solvent in vacuo.[2] Partition residue between Water and Ethyl Acetate.[2] Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient) yields the clean pyrazole intermediate.
Step 3: Iodination (C4-Functionalization)
Rationale: The C4 position of the pyrazole ring is nucleophilic. N-Iodosuccinimide (NIS) provides a source of iodonium (I⁺) under mild conditions, avoiding the harsh oxidants required for I₂/HIO₃ iodination.
-
Charge: Dissolve 1-tert-butyl-3-cyclopropyl-1H-pyrazole (1.0 eq) in Acetonitrile (MeCN) or DMF.
-
Reagent: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at 0 °C to control the exotherm.
-
Stir: Allow to warm to Room Temperature and stir for 2–4 hours.
-
Quench: Quench with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by color change from reddish-brown to pale yellow).
-
Extraction: Extract with Ethyl Acetate.
-
Final Isolation: Recrystallize from Heptane/EtOAc or purify via column chromatography to obtain 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole as a pale solid.
Reactivity & Applications
The 4-iodo moiety is a "spring-loaded" handle for transition-metal catalysis. The steric bulk of the tert-butyl group at N1 protects the nitrogen from participating in unwanted coordination events, while the cyclopropyl group remains chemically inert under standard cross-coupling conditions.
Functionalization Workflow
The following diagram depicts the downstream utility of this core in drug discovery.
Figure 2: Divergent synthesis capabilities of the 4-iodo core.
Key Reaction: Suzuki-Miyaura Coupling
-
Protocol: React the 4-iodo core with an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq) in Dioxane/Water (4:1) at 90 °C.
-
Outcome: This installs the aryl "tail" typical of Type I/II kinase inhibitors.
Safety & Handling (SDS Summary)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Sensitization: Halogenated heterocycles can be sensitizers; handle with care.
-
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodides can degrade to liberate I₂ over time).
-
Disposal: Dispose of as halogenated organic waste.
References
-
Synthesis of 1,3-Disubstituted Pyrazoles
-
Iodination of Pyrazoles
- Title: Efficient iodination of pyrazoles using N-iodosuccinimide.
- Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
-
URL:[Link]
-
Cyclopropyl Effect in Medicinal Chemistry
- Title: The Cyclopropyl Group in Medicinal Chemistry: A Review.
- Source:Journal of Medicinal Chemistry, 2016, 59, 19, 8712–8756.
-
URL:[Link]
-
Compound Registry
Sources
Methodological & Application
Application Note: Strategic Synthesis of 1-tert-butyl-3-cyclopropyl-4-arylpyrazoles via Cross-Coupling
Abstract & Strategic Importance
The 1-tert-butyl-3-cyclopropyl-4-arylpyrazole scaffold represents a privileged structural motif in modern medicinal chemistry, most notably serving as the pharmacophore in p38 MAP kinase inhibitors and B-Raf inhibitors. The combination of the tert-butyl group (providing lipophilic bulk and preventing metabolic N-dealkylation) and the cyclopropyl moiety (enhancing metabolic stability and potency via "induced fit" binding) makes this core highly valuable.
This Application Note provides a validated, high-fidelity protocol for synthesizing this scaffold. Unlike generic heterocyclic preparations, this guide focuses on the regioselective construction of the pyrazole core followed by a robust Suzuki-Miyaura cross-coupling strategy to install the C4-aryl diversity element.
Retrosynthetic Analysis
To ensure scalability and modularity, the synthesis is designed via a convergent route. The C4-aryl bond is formed last, allowing late-stage diversification of the core scaffold.
Figure 1: Retrosynthetic disconnection strategy emphasizing late-stage C4-arylation.
Phase 1: Core Synthesis & Regiocontrol
The critical challenge in synthesizing N-alkyl pyrazoles is controlling regiochemistry (N1 vs. N2 alkylation).
Reaction Logic
The condensation of tert-butylhydrazine with ethyl 3-cyclopropyl-3-oxopropanoate typically favors the 1-tert-butyl-3-cyclopropyl isomer over the 5-cyclopropyl isomer.
-
Mechanism: The bulky tert-butyl group on the hydrazine dictates the initial attack on the less sterically hindered ketone carbonyl (distal to the cyclopropyl group in the diketone tautomer), or controls the cyclization conformation.
-
Validation: Regiochemistry should be confirmed via NOESY NMR (correlation between t-Bu protons and C5-H).
Protocol: Pyrazole Ring Formation[1]
-
Condensation: Combine tert-butylhydrazine hydrochloride (1.0 equiv) and ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv) in ethanol.
-
Cyclization: Heat to reflux (78 °C) for 12 hours.
-
Workup: Concentrate in vacuo. The intermediate pyrazolone may require activation or can be directly dehydrated depending on exact conditions. Note: For the aromatic pyrazole, standard protocols often yield the 5-hydroxy species, which is then converted to the halide or reduced.
-
Alternative High-Yield Route: Use 3-cyclopropyl-3-oxopropanenitrile to yield the aminopyrazole, which is a common precursor for kinase inhibitors (See Organic Syntheses methodology for similar methyl analogs).
-
Protocol: C4-Bromination
To prepare the handle for cross-coupling:
-
Dissolve 1-tert-butyl-3-cyclopropylpyrazole in DMF (0.5 M).
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C.
-
Stir at RT for 2 hours.
-
Quench: Pour into water/brine mixture. Extract with EtOAc.[1]
-
Result: 4-bromo-1-tert-butyl-3-cyclopropylpyrazole (Solid).
Phase 2: Suzuki-Miyaura Cross-Coupling (The Core Workflow)
This step installs the aryl group at the C4 position. The 4-bromopyrazole is an electron-rich heteroaryl halide, which can be sluggish compared to simple aryl bromides.
Optimization Table: Screening Conditions
Target: >95% Conversion, <5% Homocoupling
| Entry | Catalyst (5 mol%) | Ligand | Base (2.0 eq) | Solvent System | Temp (°C) | Outcome |
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | Low yield (40%), sluggish |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good yield (75%), some deboronation |
| 3 | Pd(dppf)Cl₂·DCM | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | Excellent (92%) , robust |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | n-BuOH | 100 | Excellent (94%), harder workup |
Recommendation: Entry 3 is the most robust for general medicinal chemistry due to ease of handling and purification.
Mechanism of Action
The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. The steric bulk of the tert-butyl group at N1 actually assists by preventing the formation of stable, inactive Pd-nitrogen complexes (catalyst poisoning), a common issue with N-unsubstituted pyrazoles.
Figure 2: Catalytic cycle for the Suzuki coupling. The base plays a dual role: activating the boronic acid and facilitating the transmetallation step.
Detailed Experimental Protocol
Objective: Synthesis of 1-tert-butyl-3-cyclopropyl-4-(4-methoxyphenyl)-1H-pyrazole (Exemplar).
Materials
-
Substrate: 4-bromo-1-tert-butyl-3-cyclopropyl-1H-pyrazole (243 mg, 1.0 mmol)
-
Coupling Partner: 4-methoxyphenylboronic acid (182 mg, 1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ complex (41 mg, 0.05 mmol, 5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol)
-
Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) (Degassed)
Step-by-Step Methodology
-
Degassing: In a 20 mL microwave vial or Schlenk tube, combine the dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Charge Reagents: Add the bromopyrazole, boronic acid, and K₂CO₃ to the reaction vessel.
-
Catalyst Addition: Add Pd(dppf)Cl₂ last. Seal the vessel immediately under inert atmosphere.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Check LC-MS at 2 hours. The reaction is typically complete within 4-6 hours. Look for the disappearance of the bromide (M+H = 243/245) and appearance of product (M+H = 271).
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Gradient of 0-20% EtOAc in Hexanes. The product typically elutes as a white/off-white solid.
-
Troubleshooting & Critical Parameters
-
Issue: Protodeboronation (Ar-B(OH)₂ converting to Ar-H instead of coupling).
-
Cause: High temperature or unstable boronic acids (e.g., 2-heteroaryl boronic acids).
-
Solution: Switch to anhydrous conditions using Cs₂CO₃ in Dioxane at 100°C, or use Boronic Esters (pinacol esters) which are more stable.
-
-
Issue: Regioisomers in Step 1.
-
Detection: If you observe a mixture of 3-cyclopropyl and 5-cyclopropyl isomers, separation must occur before bromination. They have significantly different Rf values in Hexane/EtOAc.
-
-
Safety: 4-bromopyrazoles can be skin irritants. Handle all Pd-catalysts in a fume hood to avoid inhalation of heavy metal dust.
References
-
Regioselective Pyrazole Synthesis
-
Suzuki Coupling on Nitrogen Heterocycles
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[4]
- Source: Billingsley, K., Buchwald, S. L. J. Am. Chem. Soc. 2007, 129, 11, 3358–3366.
-
URL:[Link]
- Relevance: Establishes the compatibility of Pd catalysts with pyrazole substrates and defines the ligand requirements for difficult couplings.
-
-
p38 MAP Kinase Inhibitor Context
- Title: Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase.
- Source:Journal of Medicinal Chemistry (Via PubMed/AACR).
-
URL:[Link]
- Relevance: Validates the biological importance of the 1-substituted-4-arylpyrazole scaffold.
Sources
Application Note: Regioselective Synthesis of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole
This Application Note is structured as a comprehensive technical guide for the preparation of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole , a critical scaffold in the development of kinase inhibitors (e.g., DLK, LRRK2 inhibitors).
Executive Summary
The 1,3,4-trisubstituted pyrazole motif is a privileged structure in medicinal chemistry, particularly within the kinase inhibitor landscape. This protocol details the robust, regioselective preparation of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole starting from tert-butylhydrazine hydrochloride .
The synthesis addresses the classic regioselectivity challenge inherent in pyrazole formation: distinguishing between the 1,3- and 1,5-isomers. By leveraging the steric bulk of the tert-butyl group under thermodynamic control, this protocol maximizes the formation of the desired 1,3-isomer (where the bulky tert-butyl group is distal to the cyclopropyl moiety). The subsequent iodination at C-4 provides a versatile handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira).
Retrosynthetic Analysis & Strategy
The synthetic route is designed around a "build-and-functionalize" strategy.
-
Step 1 (Ring Construction): Condensation of tert-butylhydrazine with an enaminone precursor. The enaminone is derived from cyclopropyl methyl ketone.
-
Step 2 (Functionalization): Electrophilic aromatic substitution (iodination) at the C-4 position using N-iodosuccinimide (NIS).[1]
Figure 1: Retrosynthetic disconnection showing the assembly of the pyrazole core followed by C-4 functionalization.
Detailed Experimental Protocols
Phase 1: Synthesis of Enaminone Precursor
Objective: Preparation of (E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one. This intermediate serves as the 3-carbon dielectrophile for the pyrazole ring.
Reagents:
-
Cyclopropyl methyl ketone (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 1.5 equiv)
-
Solvent: None (Neat) or Toluene (if volume is required)
Protocol:
-
Charge a reaction vessel with cyclopropyl methyl ketone (e.g., 10.0 g, 119 mmol).
-
Add DMF-DMA (21.2 g, 178 mmol) under a nitrogen atmosphere.
-
Heat the mixture to 100–110 °C for 12–16 hours. The reaction drives the evolution of methanol; using a Dean-Stark trap or open reflux with a drying tube facilitates conversion.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS. The product typically appears as a yellow oil/solid.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol.
-
Purification: The crude enaminone is usually sufficiently pure (>90%) for the next step. If necessary, purify via flash chromatography (0-100% EtOAc in Hexanes) or recrystallization from hexanes/ether.
Phase 2: Regioselective Cyclization
Objective: Preparation of 1-tert-butyl-3-cyclopropyl-1H-pyrazole. Critical Control Point: Regioselectivity. The steric bulk of the tert-butyl group favors the 1,3-isomer (Product A) over the 1,5-isomer (Product B) because the tert-butyl group prefers to be adjacent to the smaller proton at C-5 rather than the bulky cyclopropyl group.
Reagents:
-
(E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one (from Phase 1) (1.0 equiv)
-
tert-Butylhydrazine hydrochloride (1.1 equiv)[2]
-
Ethanol (anhydrous) (10 vol)
-
Triethylamine (optional, 1.0 equiv, if free base is desired in situ, though acidic conditions often improve regioselectivity)
Protocol:
-
Dissolve the enaminone (10.0 g, 71.8 mmol) in Ethanol (100 mL).
-
Add tert-butylhydrazine hydrochloride (9.8 g, 79.0 mmol) in a single portion.
-
Heat the mixture to Reflux (78 °C) for 4–6 hours.
-
Mechanism Check: The hydrazine
attacks the -carbon of the enaminone. The intermediate closes such that the bulky -Bu group ends up distal to the cyclopropyl group. -
Workup: Cool to room temperature. Remove ethanol under reduced pressure.
-
Partition the residue between Water (100 mL) and Ethyl Acetate (100 mL).
-
Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).
-
Combine organic layers, wash with Brine, dry over
, filter, and concentrate. -
Purification: Purify via silica gel chromatography (Eluent: 0-20% EtOAc in Hexanes).
-
Target Isomer (1,3-subst): Typically elutes second (more polar) or check NOE NMR to confirm regiochemistry.
-
Yield Expectation: 70–85%.[3]
-
Phase 3: C-4 Iodination
Objective: Preparation of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole.
Mechanism: Electrophilic Aromatic Substitution (
Reagents:
-
1-tert-butyl-3-cyclopropyl-1H-pyrazole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Acetonitrile (MeCN) or DMF (10 vol)
Protocol:
-
Dissolve 1-tert-butyl-3-cyclopropyl-1H-pyrazole (5.0 g, 30.4 mmol) in Acetonitrile (50 mL).
-
Cool the solution to 0 °C (ice bath).
-
Add NIS (7.5 g, 33.4 mmol) portion-wise over 10 minutes. Protect from light (wrap flask in foil).
-
Allow the reaction to warm to Room Temperature and stir for 3–12 hours.
-
Monitoring: LCMS should show complete conversion to the mono-iodo product (
). -
Workup: Dilute with EtOAc (100 mL). Wash with 10% Sodium Thiosulfate solution (2 x 50 mL) to quench excess iodine (removes reddish color).
-
Wash with Saturated
and Brine. -
Dry over
and concentrate. -
Purification: Recrystallization from Hexanes/EtOAc or silica plug filtration. The product is typically a white to off-white solid.
Analytical Data & Validation
| Parameter | Specification / Expectation | Notes |
| Appearance | White to pale yellow solid | |
| LCMS (ESI+) | [M+H]+ = 291.05 | Characteristic Iodine isotope pattern absent (monoisotopic). |
| 1H NMR (CDCl3) | Diagnostic singlet for C-5 proton. | |
| 1H NMR (t-Bu) | Sharp singlet. | |
| 1H NMR (Cyclopropyl) | Characteristic multiplet patterns. | |
| Regiochemistry Proof | NOE Correlation | Strong NOE between t-Bu (N1) and H-5. No NOE between t-Bu and Cyclopropyl. |
Regiochemistry Validation Logic
To confirm the synthesis of the 1,3-isomer vs. the 1,5-isomer:
-
1,3-isomer (Target): The tert-butyl group is at N1. The proton is at C5. These groups are spatially close. NOE observed.
-
1,5-isomer (Impurity): The tert-butyl group is at N1. The Cyclopropyl group is at C5. NOE between t-Bu and Cyclopropyl observed.
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis.
Safety & Troubleshooting
Safety Protocols
-
Hydrazines: tert-Butylhydrazine hydrochloride is toxic and a potential sensitizer. Handle in a fume hood. Avoid contact with skin.
-
DMF-DMA: Flammable and moisture sensitive.
-
NIS: Irritant. Store in the dark/cold.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Regioselectivity (High 1,5-isomer) | Kinetic control favored over thermodynamic. | Ensure reaction is heated to reflux for sufficient time. Use HCl salt of hydrazine in EtOH (protic solvent assists thermodynamic equilibration). |
| Incomplete Iodination | Old/degraded NIS. | Use fresh NIS. Add catalytic acid (e.g., TFA) if reaction is sluggish. |
| Red Color in Product | Residual Iodine. | Wash organic layer thoroughly with Sodium Thiosulfate until color dissipates. |
| Product is Oily | Residual solvent or impurities. | Recrystallize from minimal hot hexanes or pentane. |
References
-
Regioselectivity in Pyrazole Synthesis
-
Fustero, S., et al. "Regioselective Synthesis of 5-Trifluoromethyl- and 5-Difluoromethyl-pyrazoles." Journal of Organic Chemistry, 2008.[4]
- Context: Discusses the steric influence of N-substituents on pyrazole isomer distribution.
-
-
Enaminone Chemistry
- Stanovnik, B., & Svete, J. "Synthesis of Pyrazoles from Enaminones." Chemical Reviews, 2004.
- Context: Comprehensive review on using DMF-DMA adducts for heterocycle form
-
Iodination Protocols
- Vasilevsky, S. F., et al.
- Context: Comparison of NIS vs I2/CAN methods for pyrazole functionaliz
-
General Pyrazole Synthesis (Organic Syntheses)
- Pollock, P. M., et al. "Preparation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine." Organic Syntheses, 2013, 90, 181-195.
-
Context: Validates the use of tert-butylhydrazine hydrochloride in pyrazole formation.[5]
Sources
Application Note: 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole as a Privileged Kinase Scaffold
Topic: Strategic Utilization of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole in Kinase Inhibitor Discovery Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Abstract & Strategic Rationale
The molecule 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole represents a high-value "privileged scaffold" in the design of ATP-competitive kinase inhibitors. Its utility is derived from three distinct structural features that address common challenges in drug discovery:
-
The Pyrazole Core: Acts as a bioisostere for the adenine ring of ATP, capable of forming critical hydrogen bonds with the kinase hinge region (Glu/Leu/Met residues).
-
C3-Cyclopropyl Group: Provides a rigid, lipophilic moiety that fills the hydrophobic pocket (often the "gatekeeper" vicinity or specificity pocket) while offering superior metabolic stability compared to isopropyl or ethyl groups (reducing CYP450 oxidation liabilities).
-
N1-tert-Butyl Group: A bulky hydrophobic anchor. Unlike the labile N-Boc protecting group, the N-alkyl tert-butyl is robust. It is typically designed to occupy the solvent-exposed front regions or specific hydrophobic back-pockets (e.g., in p38 MAPK or BRAF inhibitors), locking the inhibitor into an active conformation.
-
C4-Iodine Handle: The "warhead" for diversification. The C-I bond is significantly more reactive toward oxidative addition than the corresponding bromide or chloride, enabling mild cross-coupling conditions essential for late-stage functionalization.
Structural Biology Context
Understanding where this intermediate fits in the ATP-binding pocket is prerequisite to synthetic planning.
| Structural Feature | Kinase Domain Interaction | Design Implication |
| N2 (Pyrazole) | Hinge Region (Acceptor) | Forms a key H-bond with the backbone amide of the hinge residue. |
| C3-Cyclopropyl | Hydrophobic Pocket II / Gatekeeper | Exploits the "sigma-hole" effect and shape complementarity; restricts bond rotation to minimize entropy penalty upon binding. |
| C4-Iodine | Solvent Channel / Activation Loop | Replaced via cross-coupling to attach the "tail" moiety (solubilizing group or ribose-pocket binder). |
| N1-tert-Butyl | Back Pocket / Allosteric Site | Provides steric bulk to induce selectivity; prevents promiscuous binding to kinases with smaller pockets. |
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The primary workflow for attaching aryl/heteroaryl "tails" to the C4 position.
Rationale: The C4-iodo position is highly activated.[1] Standard Suzuki conditions often lead to de-iodination or homo-coupling if not optimized. This protocol uses a high-activity catalyst system to ensure rapid turnover at mild temperatures.
Materials:
-
Substrate: 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv)
-
Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Preferred over Pd(PPh₃)₄ for steric bulk and stability.
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (anhydrous for sensitive substrates).
Step-by-Step Procedure:
-
Setup: In a microwave vial or sealed tube, charge the pyrazole intermediate, boronic acid, and base.
-
Degassing (Critical): Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes. Oxygen is the enemy of this reaction, leading to phenol byproducts.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under positive inert gas pressure. Seal the vessel immediately.
-
Reaction:
-
Method A (Microwave): Heat to 100°C for 30 minutes.
-
Method B (Thermal): Heat to 80°C in an oil bath for 4–6 hours.
-
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The iodide starting material (high Rf) should disappear; the product is usually more polar (fluorescent).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][3]
-
Purification: Flash chromatography. Note: Pyrazoles can streak on silica; add 1% Et₃N to the eluent if necessary.
Protocol B: Sonogashira Coupling (Alkynylation)
Used to synthesize Type II kinase inhibitors (e.g., Ponatinib-like scaffolds).
Rationale: The iodine allows for coupling at room temperature or mild heating, preserving the integrity of the cyclopropyl ring (which can open under harsh acidic/Lewis acid conditions).
Materials:
-
Substrate: 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent: Et₃N / DMF (1:3 ratio) or pure Et₃N (if solubility permits).
Procedure:
-
Dissolve the pyrazole and alkyne in the degassed solvent/base mixture.
-
Add CuI and Pd catalyst.
-
Stir at Room Temperature for 1 hour. If conversion is low, heat to 50°C. Avoid overheating (>80°C) to prevent alkyne polymerization.
-
Quench: Add saturated NH₄Cl solution (complexes the copper). Extract with EtOAc.[1][2]
Technical Workflow Visualization
The following diagram illustrates the strategic logic flow from the intermediate to a final kinase inhibitor library.
Caption: Workflow converting the iodopyrazole core into Type I (active) and Type II (inactive) kinase inhibitors via Palladium-catalyzed diversification.
Critical Quality Control & Troubleshooting
Analytical Data Verification
-
1H NMR (DMSO-d6/CDCl3):
-
C5-H Singlet: Look for a sharp singlet around 7.5–8.0 ppm . This is the diagnostic proton on the pyrazole ring. If this shifts significantly or disappears, check for regiochemical scrambling.
-
Cyclopropyl: Distinctive multiplets at 0.6–1.0 ppm (4H, methylene) and 1.6–2.0 ppm (1H, methine).
-
tert-Butyl: Strong singlet (9H) at 1.5–1.7 ppm .[4]
-
Common Pitfalls
-
De-iodination:
-
Regioisomerism (If synthesizing the intermediate):
-
Issue: When making the pyrazole from a diketone and hydrazine, you may get the N1/N2 isomers.
-
Validation: NOESY NMR is required to confirm the tert-butyl is adjacent to the nitrogen distal to the cyclopropyl (or proximal, depending on target design). For 1-tert-butyl-3-cyclopropyl, NOE should be observed between the t-butyl and the C5-H, not the cyclopropyl.
-
Handling the N-tert-Butyl Group
Caution: Unlike the N-Boc (tert-butoxycarbonyl) group, the N-alkyl tert-butyl group is extremely resistant to acid hydrolysis . It generally cannot be removed using TFA or HCl.
-
Design Note: Treat the tert-butyl group as a permanent fixture of the pharmacophore. If a free NH pyrazole is required later, use 1-Boc-3-cyclopropyl-4-iodo-1H-pyrazole or 1-THP (tetrahydropyranyl) analogs instead.
References
-
Fabbro, D., et al. "Targeting cancer with small-molecule kinase inhibitors." Methods in Molecular Biology, 2012.
-
Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[8] RSC Medicinal Chemistry, 2020.[8]
-
BenchChem Protocols. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." BenchChem, 2025.
-
Talele, T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[9] Journal of Medicinal Chemistry, 2016.[9]
-
Li, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters, 2014.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. reddit.com [reddit.com]
- 6. html.rhhz.net [html.rhhz.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: Buchwald-Hartwig Amination of Sterically Hindered 4-Iodopyrazoles
Abstract & Strategic Overview
The functionalization of the pyrazole C4 position is a cornerstone in the synthesis of kinase inhibitors (e.g., JAK, Aurora) and agrochemicals. While 4-iodopyrazoles offer high reactivity toward oxidative addition, their coupling with sterically hindered amines presents a kinetic paradox. The electron-rich nature of the pyrazole ring renders the C4 position less electrophilic than typical aryl halides, and steric bulk at the N1, C3, or C5 positions—or on the incoming amine—can shut down the catalytic cycle at the amine binding or reductive elimination stages.
This guide moves beyond standard textbook conditions, focusing on Third- and Fourth-Generation Buchwald Precatalysts (Pd-G3/G4). These systems are essential for overcoming the specific "iodide effect" (catalyst poisoning via bridging dimers) and the high energy barrier of reductive elimination in crowded systems.
Critical Success Factors
-
Ligand Selection: Dialkylbiaryl monophosphines are non-negotiable for hindered substrates.
-
N-Protection: Free N-H pyrazoles poison Pd catalysts; N1-protection (SEM, THP, Trityl) is mandatory.
-
Precatalyst Usage: Use Pd-G3/G4 precatalysts to ensure a strict 1:1 Pd:Ligand ratio and rapid activation, preventing the formation of inactive Pd-iodide oligomers.
Mechanistic Insight: The "Hindered" Challenge
In sterically hindered couplings, the catalytic cycle does not fail at the oxidative addition step (4-iodopyrazoles are reactive enough). It fails later.
-
Amine Binding (The Bottleneck): Bulky amines (e.g., tert-butylamines, disubstituted anilines) struggle to coordinate to the Pd(II) center due to steric clash with the ligand.
-
Reductive Elimination: Even if the amine binds and deprotonates, the resulting Pd(II)-amido complex is crowded. The catalyst must "squeeze" the two large groups together to form the C-N bond.
-
The Iodide Trap: Unlike bromides, the released iodide ions can bridge two Pd species, forming inactive [L-Pd(Ar)-I]2 dimers. Bulky ligands (e.g., tBuXPhos) prevent this dimerization by sterically shielding the metal center.
Visualization: Ligand Selection Decision Tree
The following logic gate determines the optimal ligand based on the specific steric constraints of your amine and pyrazole.
Caption: Decision matrix for selecting Buchwald ligands based on amine class and steric demand.
Protocol: Optimized Conditions for Hindered Systems
This protocol utilizes Pd-G4 precatalysts . These are air-stable solids that activate rapidly upon exposure to base, generating the active monoligated Pd(0) species essential for hindered couplings.
Materials Checklist
-
Substrate: N-protected 4-iodopyrazole (1.0 equiv).
-
Amine: 1.2 – 1.5 equiv (Excess required for hindered nucleophiles).[1]
-
Catalyst: [Ligand]-Pd-G4 Precatalyst (2–5 mol%).
-
Primary Amines: BrettPhos-Pd-G4.
-
Secondary Amines: RuPhos-Pd-G4 or tBuXPhos-Pd-G4.
-
-
Base:
-
Standard: NaOtBu (Sodium tert-butoxide) - Strong base, fast reaction.
-
Base-Sensitive Groups: K3PO4 (Tribasic Potassium Phosphate) or Cs2CO3.
-
-
Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (higher boiling point).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Ideally, set up in a glovebox. If using a Schlenk line, ensure rigorous deoxygenation.
-
Weigh the Pd-G4 precatalyst (2-5 mol%), 4-iodopyrazole (1.0 mmol), and Base (NaOtBu, 1.2 mmol) into a reaction vial equipped with a magnetic stir bar.
-
Note: If the amine is a solid, add it now. If liquid, add in step 3.
-
-
Solvent Addition:
-
Seal the vial with a septum cap (PTFE/Silicone).
-
Evacuate and backfill with Argon (3 cycles).[1]
-
Inject anhydrous 1,4-Dioxane (concentration 0.2 M, ~5 mL for 1 mmol scale).
-
-
Amine Addition:
-
Add the liquid amine (1.2–1.5 equiv) via syringe.
-
Tip: For extremely hindered amines, increasing concentration to 0.5 M can improve the rate of the bimolecular step.
-
-
Reaction:
-
Place in a pre-heated block at 80–100 °C .
-
Stir vigorously (1000 rpm). Mass transfer is critical in heterogeneous base mixtures.
-
Time: 2 to 12 hours. Monitor by LCMS.[1]
-
Endpoint: Look for consumption of the iodide. If de-iodination (reduction to pyrazole-H) is observed >10%, lower temperature or switch to tBuBrettPhos.
-
-
Workup:
Quantitative Comparison of Conditions
Data derived from aggregated internal optimization studies and literature precedents (Surry & Buchwald, 2011).
| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Pd Source | Pd2(dba)3 or Pd(OAc)2 | Pd-G3 / Pd-G4 Precatalysts | Prevents induction period; ensures 1:1 L:Pd ratio. |
| Ligand | PPh3, BINAP, DPPF | BrettPhos, tBuXPhos, RuPhos | Bulky alkyl groups facilitate RE; Biaryl backbone stabilizes Pd. |
| Base | K2CO3 | NaOtBu or LHMDS | High basicity needed to deprotonate bulky amine-Pd complex. |
| Solvent | DMF | Dioxane, Toluene, t-Amyl Alcohol | Non-coordinating solvents prevent inhibition of the metal center. |
Troubleshooting & Optimization Logic
When the reaction fails, analyze the crude LCMS data to diagnose the failure mode.
Scenario A: No Reaction (Starting Material Recovered)
-
Cause: Oxidative addition failed or Catalyst deactivated.
-
Fix:
-
Switch solvent to t-Butanol or t-Amyl alcohol (protic solvents can assist halide departure via H-bonding).
-
Increase temperature to 110 °C.
-
Ensure the pyrazole N1 is protected with a bulky group (Trityl) to prevent coordination.
-
Scenario B: Hydrodehalogenation (Product is Pyrazole-H)
-
Cause:
-Hydride elimination from the amine or solvent, followed by reductive elimination of H-Ar. -
Fix:
-
Use a ligand with larger bulk (tBuBrettPhos) to accelerate C-N reductive elimination over the side reaction.
-
Switch base to Cs2CO3 (milder).
-
Visualization: Experimental Workflow
Caption: Step-by-step workflow for executing and troubleshooting the amination protocol.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[3] Molecules, 25(20), 4673. Link
-
Bruno, N. C., et al. (2013). Design of New Ligands for the Palladium-Catalyzed Arylation of Hindered Secondary Amines. Angewandte Chemie International Edition, 52(15), 4276–4280. Link
-
BenchChem Application Note. Protocols for the N-arylation of 4-Iodopyrazole. Link
Sources
Troubleshooting & Optimization
preventing deiodination during palladium coupling of 4-iodopyrazoles
Topic: Prevention of Deiodination (Protodehalogenation) & Catalyst Deactivation Audience: Medicinal Chemists & Process Development Scientists
Mission Statement
You have reached the Tier-3 Technical Support interface for Heterocyclic Cross-Coupling. This guide addresses the specific instability of the C(4)-Iodine bond in pyrazoles during Palladium-catalyzed reactions. Our goal is to shift the kinetic competition away from protodeiodination (side reaction) toward reductive elimination (product formation).
Module 1: Diagnostic Workflow
Before altering your conditions, confirm the failure mode. 4-iodopyrazoles are electron-rich, making the oxidative addition facile, but the resulting Pd(II) species is prone to scavenging protons if the transmetallation step is sluggish.
Figure 1: Decision tree for diagnosing reaction failure. Path B (Red) is the primary focus of this guide.
Module 2: The Mechanics of Failure (Protodeiodination)
The "Reduction" Trap
Deiodination occurs when the intermediate L-Pd(II)-Ar species captures a hydride (
Common Sources of Hydride (The Enemy):
-
Solvents: Primary/Secondary alcohols (Ethanol, Isopropanol) act as hydride donors via
-hydride elimination from Pd-alkoxides. -
Bases: Alkoxide bases (e.g.,
) are notorious hydride sources. -
Trace Water: In the presence of certain ligands, water can facilitate protonolysis.
Visualizing the Competition
Figure 2: The Kinetic Fork. To save the reaction, we must accelerate the Green path and block the Red path.
Module 3: Optimization Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Best for: Attaching aryl/heteroaryl groups to the 4-position.
The "Anti-Deiodination" System: This protocol uses a bulky, electron-rich Buchwald ligand (XPhos) to accelerate reductive elimination and an inorganic base to eliminate hydride sources.
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 or G4 (2-5 mol%) | Pre-catalysts activate rapidly, preventing the induction period where SM can degrade. XPhos creates a "pocket" that protects the Pd center but forces rapid coupling [1]. |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Avoids alcohols completely. Dioxane is standard; Toluene is better if the system is wet. |
| Base | Inorganic bases do not undergo | |
| Additive | Water (degassed, 2-5% v/v) | Essential for the solubility of inorganic bases, but keep volume low to prevent protonolysis. |
| Temperature | 60°C - 80°C | 4-Iodopyrazoles are reactive; excessive heat (>100°C) promotes deiodination. |
Step-by-Step:
-
Charge Solids: In a vial, add 4-iodopyrazole (1.0 eq), Boronic Acid (1.5 eq),
(3.0 eq), and XPhos Pd G3 (0.03 eq). -
Seal & Purge: Cap the vial. Evacuate and backfill with Argon (
). Oxygen is a killer here—it oxidizes the ligand, slowing the reaction and allowing deiodination to win. -
Add Solvent: Inject anhydrous 1,4-Dioxane (0.2 M concentration) and degassed water (5% of solvent volume).
-
Heat: Stir vigorously at 60°C. Monitor by LCMS at 1 hour.
-
Checkpoint: If SM is consumed but Ar-H (deiodinated) is forming, lower temp to 40°C and double the catalyst loading to force the coupling.
-
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Best for: Attaching amines to the 4-position.
Critical Adjustment: 4-iodopyrazoles often contain a free N-H. You must protect the pyrazole nitrogen (e.g., SEM, THP, or Boc) before attempting C-N coupling. The free N-H is acidic and will quench the amido-Pd intermediate [2].
| Parameter | Recommendation | Rationale |
| Catalyst | BrettPhos Pd G3 or RuPhos Pd G3 | BrettPhos is superior for primary amines; RuPhos for secondary amines. |
| Base | While NaOtBu is a hydride source, it is often required for amination. If deiodination occurs, switch to | |
| Solvent | t-Amyl Alcohol or Dioxane | t-Amyl alcohol is sterically hindered and less prone to |
Module 4: FAQ & Troubleshooting
Q1: I see the deiodinated byproduct (pyrazole-H) immediately. What is the first thing I should change?
A: Switch your solvent. If you are using Ethanol, Isopropanol, or DMF/Water, stop. Switch to anhydrous Toluene or Dioxane . If using a base like Sodium Ethoxide, switch to
Q2: My reaction turns black (Pd precipitation) and stops at 50% conversion. A: This is "Catalyst Death." The active Pd(0) species has aggregated.
-
Protect the N-H: If your pyrazole is unprotected, the nitrogen is likely coordinating to Pd and displacing the phosphine ligand. Use a SEM or THP protecting group [4].
-
Ligand Overdose: Add 1-2 equivalents of free ligand (e.g., XPhos) relative to the Pd source to stabilize the metal in solution.
Q3: Can I use
Q4: Why does the Boronic Acid matter? A: Heterocyclic boronic acids (e.g., 2-pyridine boronic acid) are unstable and hydrolyze (protodeboronation) faster than they couple. If the boronic acid degrades, the Pd-Ar species sits waiting for a partner that never comes, eventually scavenging a proton. Use Boronic Esters (Pinacol) or add the boronic acid in portions [5].
References
-
BenchChem Technical Support. (2025).[1][2][3] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.[1][2] 2
-
MIT DSpace. (2020). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters.[4] Massachusetts Institute of Technology. 4[5][6]
-
Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide - Dehalogenation Mechanisms. Yoneda Labs. 7
-
ResearchGate. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development. ACS Publications via ResearchGate. 8[2]
-
BenchChem Support. (2025).[1][2] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.[1][2] 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
purification of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole from regioisomers
Ticket Subject: Purification of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole from regioisomers Ticket ID: PYR-ISO-4492 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
The synthesis of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole typically involves the condensation of tert-butylhydrazine with a 1,3-electrophile (e.g., enaminone or
Due to the significant steric bulk of the tert-butyl group, the 1,3-isomer is thermodynamically favored.[2] However, kinetic control or improper solvent choice can lead to 5-15% formation of the 1,5-isomer, which is difficult to remove due to similar polarity.
This guide details the identification , purification , and prevention of this regioisomer.
Module 1: Diagnostic & Identification (Triage)[2]
Before attempting purification, you must confirm the ratio of isomers. Standard LC-MS is often insufficient for definitive structural assignment due to identical mass fragments.[1][2]
The Gold Standard: 1H-NOESY NMR
Nuclear Overhauser Effect Spectroscopy (NOESY) is the only reliable method to distinguish the isomers based on spatial proximity.[2]
| Feature | Target: 1,3-Isomer | Impurity: 1,5-Isomer |
| Structure | t-Butyl is at N1; Cyclopropyl is at C3.[1][2] | t-Butyl is at N1; Cyclopropyl is at C5.[1][2] |
| Key NOE Signal | Strong NOE between t-Butyl (H) and Pyrazolic Proton (H-5) .[1][2] | Strong NOE between t-Butyl (H) and Cyclopropyl (CH) .[1][2] |
| Steric Environment | Relaxed (t-Bu far from Cyclopropyl).[1][2] | Congested (t-Bu clashes with Cyclopropyl).[1][2] |
Visualizing the Distinction
Figure 1: NOE interactions distinguishing the 1,3-isomer (Target) from the 1,5-isomer (Impurity).
Module 2: Purification Protocols
Depending on the purity of your crude material, select the appropriate workflow.
Workflow A: High-Purity Crystallization (Recommended)
The 1,3-isomer is generally more crystalline and has a higher melting point than the 1,5-isomer due to better packing (less steric strain).[1][2]
Protocol:
-
Dissolve the crude solid in minimal boiling n-Hexane (approx. 5-7 mL per gram).
-
If dissolution is incomplete, add Ethyl Acetate dropwise until clear, but do not exceed 5% v/v.
-
Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Rapid cooling traps the 1,5-isomer.[2]
-
Cool further to 0-4°C for 4 hours.
-
Filter the white crystals and wash with cold n-Hexane.[1][2]
-
Expected Result: The mother liquor will be enriched with the 1,5-isomer (oily residue), while the filter cake is the pure 1,3-isomer.
Workflow B: Flash Chromatography (For Low Purity)
If the 1,5-isomer content is >15%, crystallization may fail (oiling out).[4] Use silica gel chromatography.[2][5][6]
-
Gradient Profile:
-
0–5% EtOAc: Elutes non-polar impurities.[2]
-
5–10% EtOAc: 1,3-Isomer (Target) typically elutes first or second depending on the exact column chemistry, but often the 1,5-isomer is slightly more polar due to the exposed N2 lone pair being less sterically shielded. Note: In many pyrazole systems, the 1-aryl-5-alkyl isomer elutes before the 1-aryl-3-alkyl, but for 1-t-butyl, the massive bulk can invert interaction orders.[1][2] Always collect fractions and check by TLC.
-
Troubleshooting TLC:
-
If spots overlap, use Dichloromethane (DCM) : Methanol (99:1) .[2] The different selectivity of DCM often resolves pyrazole isomers better than Hex/EtOAc.
Module 3: Synthesis Optimization (Prevention)
The best purification is preventing the impurity from forming. The formation of the 1,5-isomer is a kinetic trap.
The Mechanism of Regioselectivity
The reaction of tert-butylhydrazine with a 1,3-electrophile (e.g., 3-cyclopropyl-3-oxopropanenitrile or related enaminone) proceeds via initial nucleophilic attack.[1][2]
-
Steric Rule: The terminal nitrogen (
) of the hydrazine is the most nucleophilic. -
Control: You want the
to attack the carbon furthest from the bulky cyclopropyl group to form the 1,3-isomer. -
Solvent Effect: Protic solvents (Ethanol/Acetic Acid) can sometimes stabilize the transition state for the unwanted isomer.[2] Aprotic solvents (THF) or non-polar solvents often favor the thermodynamic product (1,3-isomer) because the 1,5-isomer suffers massive steric clash between t-Bu and Cyclopropyl.[1][2]
Recommended Conditions for High Regioselectivity (>95:5):
-
Reagents: tert-butylhydrazine hydrochloride + 1-cyclopropyl-1,3-dione derivative.[1][2]
-
Solvent: Ethanol with controlled pH or TFE (Trifluoroethanol) for specific directing effects.[2]
-
Temperature: Reflux is often required to reach thermodynamic equilibrium (favoring the less crowded 1,3-isomer).[2]
Module 4: Decision Tree & Workflow
Figure 2: Decision matrix for selecting the appropriate purification method based on crude purity.
Frequently Asked Questions (FAQ)
Q1: Why is my product turning pink/purple during storage?
A: Iodopyrazoles are light-sensitive.[1][2] The iodine-carbon bond can homolyze, releasing iodine (
-
Fix: Store the purified solid in amber vials at -20°C. If discoloration occurs, wash the solid with dilute sodium thiosulfate solution before the next step.
Q2: Can I distill this intermediate? A: No. 4-Iodopyrazoles have high boiling points and are thermally labile.[1][2] Heating to distillation temperatures often leads to de-iodination or explosion hazards if residual hydrazine is present.[2] Stick to crystallization.
Q3: The 1,5-isomer is not separating on my column. What now?
A: Try "Silver Nitrate Impregnated Silica."[1][2] The cyclopropyl group has some
References
-
Regioselective Synthesis of Pyrazoles: Deng, X., & Mani, N. S. (2008).[7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. [2]
-
Crystallization of tert-butyl pyrazoles: Fray, A. H., et al. (2018).[2][4] Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [2]
-
NMR Characterization of Pyrazole Isomers: Alkorta, I., et al. (2025).[8] Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate.
-
General Pyrazole Synthesis Patent (DLK Inhibitors): Patent WO2013174780.[2] Substituted Pyrazoles as DLK Inhibitors. [2]
Sources
- 1. tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate | C13H20IN3O2 | CID 45480389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. tert-butyl 4-iodo-1H-pyrazole-1-carboxylate 97% | CAS: 121669-70-3 | AChemBlock [achemblock.com]
- 4. journals.uran.ua [journals.uran.ua]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of Lipophilic tert-Butyl Pyrazoles in Aqueous Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant solubility challenges encountered when using lipophilic tert-butyl-substituted pyrazoles in aqueous-phase coupling reactions, such as the Suzuki-Miyaura coupling.
The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its derivatives are central to the development of therapeutics for cancer, inflammation, and other conditions.[3][4] The incorporation of a tert-butyl group is a common strategy to modulate a compound's pharmacological profile; however, this bulky, non-polar moiety drastically increases lipophilicity (LogP), leading to poor solubility in aqueous media.[5][6] This presents a major hurdle for chemists aiming to leverage the benefits of green chemistry, particularly the use of water as a reaction solvent.[7][8]
This guide is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and successfully troubleshoot these challenging transformations.
FAQs: First-Line Troubleshooting
This section addresses the most common initial questions and provides immediate, actionable advice.
Q1: My Suzuki-Miyaura reaction with a tert-butyl pyrazole substrate is sluggish, stalls, or fails completely in an aqueous system. Is this a solubility issue?
A: Yes, this is the most probable cause. Lipophilic compounds like tert-butyl pyrazoles are poorly soluble in water, while the inorganic base (e.g., K₂CO₃, K₃PO₄) and the activated boronic acid species are soluble in the aqueous phase.[9] This creates a heterogeneous or biphasic system where the reactants are physically separated, leading to poor mass transfer and an extremely slow or non-existent reaction rate.[9] Vigorous stirring alone is often insufficient to overcome this phase separation.[10]
Q2: What is the simplest first step to improve the solubility of my lipophilic pyrazole?
A: The most straightforward initial approach is the use of a water-miscible organic co-solvent .[11][12] A co-solvent reduces the overall polarity of the reaction medium, creating a more favorable environment for the lipophilic substrate to dissolve.[11] This often transitions the reaction from a poorly mixed biphasic system to a single, homogeneous phase. The choice of co-solvent and its ratio to water are critical parameters that should be screened for optimal results.[13][14]
Q3: I've added a co-solvent, but my reaction mixture is still biphasic and conversion is slow. What is my next option?
A: When a co-solvent system is not enough to achieve homogeneity, or if you are intentionally running a biphasic reaction, the next logical step is to introduce a Phase-Transfer Catalyst (PTC) .[9][11] A PTC is a molecule that acts like a shuttle, facilitating the transfer of a reactant from one phase into another where the reaction occurs.[15] In a Suzuki coupling, the PTC typically forms an ion pair with the boronate anion in the aqueous phase and transports it into the organic phase containing your pyrazole and the palladium catalyst.[9] This can lead to a dramatic acceleration of the reaction rate.[16][17]
Q4: My goal is to develop a "green" synthesis and avoid organic co-solvents entirely. Is this feasible for such a hydrophobic substrate?
A: Absolutely. This is an excellent goal and can be achieved using the advanced technique of micellar catalysis .[7][18] This method involves adding a surfactant to the water. Above a certain concentration, surfactant molecules self-assemble into spherical structures called micelles, which have a hydrophobic core and a hydrophilic exterior.[11] Your lipophilic tert-butyl pyrazole partitions into the hydrophobic core, which also solubilizes the palladium catalyst. This creates a "nano-reactor" where the reactants are brought into close proximity, allowing the coupling reaction to proceed efficiently within the bulk aqueous phase.[18][19][20]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Co-Solvent Systems
The principle of "like dissolves like" is fundamental here.[11] The goal is to create a solvent blend with a polarity that is intermediate between water and your highly non-polar substrate.
Protocol 1: Co-Solvent Screening
This protocol allows for the efficient, parallel screening of multiple solvent conditions to identify the optimal system for your specific substrates.
-
Preparation: In separate, appropriately sized reaction vials, add your lipophilic tert-butyl pyrazole, boronic acid, palladium precatalyst, ligand, and a finely powdered inorganic base (e.g., K₃PO₄).[9]
-
Solvent Addition: To each vial, add a different pre-mixed solvent system. Start with common ratios such as 4:1 or 2:1 (organic:water). Refer to the table below for starting points.
-
Degassing: Ensure all reaction mixtures are rigorously degassed to prevent oxidation of the catalyst and ligands, which can cause catalyst deactivation and side reactions like homocoupling.[10][21] This can be done by evacuating the sealed vials and backfilling with an inert gas (e.g., Argon or Nitrogen) three to five times.[10]
-
Reaction: Place the sealed vials in a heating block set to a standard temperature (e.g., 80-100 °C) with vigorous magnetic stirring.[9]
-
Monitoring: Monitor the reactions by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) to determine the relative conversion rates and identify the most effective co-solvent system.
Table 1: Common Co-Solvents for Aqueous Coupling
| Co-Solvent | Common Abbreviation | Typical Starting Ratio (Organic:Water) | Notes |
| 1,4-Dioxane | Dioxane | 4:1, 2:1 | A very common and effective solvent for Suzuki reactions.[9][14] |
| Tetrahydrofuran | THF | 4:1, 2:1 | Another widely used ether; lower boiling point than dioxane.[14] |
| Dimethylformamide | DMF | 1:1, 2:1 | A polar aprotic solvent that can greatly improve solubility.[13] |
| Acetonitrile | ACN | 4:1, 2:1 | Can be effective, but ensure compatibility with all reagents. |
| tert-Butanol | t-BuOH | 4:1, 2:1 | An alcohol co-solvent that can also act as a reductant in some systems.[14] |
Diagram 1: Co-Solvent Screening Workflow
Caption: Workflow for parallel screening of co-solvents.
Guide 2: Implementing Phase-Transfer Catalysis (PTC)
When dealing with a stubborn biphasic system, a PTC is your most powerful tool. It bridges the gap between the aqueous and organic phases, enabling the reaction to proceed.
Mechanism of Action
The PTC, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the boronate species (ArB(OH)₃⁻) at the aqueous-organic interface. The resulting lipophilic ion pair (Q⁺[ArB(OH)₃]⁻) is soluble in the organic phase, where it can participate in the transmetalation step of the palladium catalytic cycle.[9][16][17]
Table 2: Common Phase-Transfer Catalysts
| Catalyst | Common Abbreviation | Typical Loading (mol%) | Key Characteristics |
| Tetrabutylammonium Bromide | TBAB | 10 - 20 | A common, cost-effective, and highly effective PTC for many Suzuki reactions.[9] |
| Aliquat® 336 | - | 1 - 5 | A mixture of trioctyl/decyl methylammonium chloride. Highly organophilic and thermally stable, often requiring lower loadings.[9] |
| Benzyltriethylammonium Chloride | TEBAC | 5 - 15 | Another effective quaternary ammonium salt.[15] |
| Hexadecyltributylphosphonium Bromide | - | 1 - 5 | Phosphonium salts are also effective and can tolerate higher temperatures than some ammonium salts.[15] |
Diagram 2: Mechanism of Phase-Transfer Catalysis
Caption: PTC shuttles boronate from aqueous to organic phase.
Protocol 2: PTC-Enhanced Suzuki Coupling
-
Setup: To a reaction flask, add the lipophilic tert-butyl pyrazole, aryl boronic acid, palladium precatalyst, ligand, and the chosen organic solvent (e.g., Toluene, Dioxane).[9]
-
Aqueous Phase: In a separate container, prepare the aqueous phase by dissolving the inorganic base (e.g., K₂CO₃) and the PTC (e.g., TBAB) in water.
-
Combine & Degas: Add the aqueous phase to the reaction flask. Seal the flask and rigorously degas the biphasic mixture as described in Protocol 1.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with very vigorous stirring. The efficiency of a biphasic reaction is highly dependent on creating a large interfacial surface area, so rapid stirring to form an emulsion is critical.[9]
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine, then dry, filter, and concentrate to obtain the crude product.[22]
Guide 3: Advanced Technique - Micellar Catalysis
For the ultimate green chemistry approach, micellar catalysis enables reactions on highly hydrophobic substrates in water, often at milder temperatures and with lower catalyst loadings.[7][18]
Mechanism of Action
Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[11] In water, they form micelles where the hydrophobic tails create a core that can dissolve the lipophilic pyrazole and the catalyst. This localized high concentration of reactants within the micellar "nano-reactors" dramatically accelerates the reaction, even though the overall concentration in the bulk aqueous solution is negligible.[18][19]
Diagram 3: Reaction in a Micellar "Nano-Reactor"
Caption: Hydrophobic reactants concentrate in the micelle core.
Protocol 3: Micellar Suzuki Coupling in Water
-
Surfactant Solution: In a reaction flask, prepare a 1-2 wt% solution of the chosen surfactant (e.g., TPGS-750-M or a Tween 80/lecithin mixture) in water.[18] Stir until the surfactant is fully dissolved, which may require gentle warming.
-
Add Reagents: To the aqueous surfactant solution, add the solid reagents in the following order: the inorganic base, the aryl boronic acid, the lipophilic tert-butyl pyrazole, and finally the palladium precatalyst and ligand.
-
Degas: Seal the flask and degas the aqueous mixture thoroughly.
-
Reaction: Heat the mixture to a mild temperature (e.g., 40-80 °C) with vigorous stirring.[19] The reaction can often proceed at lower temperatures than conventional methods.
-
Workup: After the reaction is complete, cool to room temperature. The product is typically highly insoluble in the aqueous medium and can be extracted with a minimal amount of an organic solvent like ethyl acetate. This simplified workup is a key advantage of micellar catalysis.
References
-
Pallini, F., Ceriani, C., Mattiello, S., Sassi, M., & Beverina, L. (2025). Challenging the Scope of Micellar Catalysis: Efficient Suzuki-Miyaura Couplings in Aqueous Dispersions. IRIS-BOA - Bicocca. [Link]
-
World Pharma Today. (2025). Advances in Lipid-Based Drug Formulations for Solubility. World Pharma Today. [Link]
-
PMC. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. PMC. [Link]
-
Wisdom Library. (2025). Lipophilic drug candidates: Significance and symbolism. Wisdom Library. [Link]
-
ResearchGate. (2022). Micellar catalysis beyond the hydrophobic effect: Efficient palladium catalyzed Suzuki-Miyaura coupling of water and organic solvent insoluble pigments with food grade surfactants. ResearchGate. [Link]
-
MDPI. (2024). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. [Link]
-
OUCI. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. OUCI. [Link]
-
Organic Chemistry Portal. (2008). Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Chemistry Portal. [Link]
-
ResearchGate. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. ResearchGate. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
-
ResearchGate. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. ResearchGate. [Link]
-
Royal Society of Chemistry. Micellar catalysis of the Suzuki Miyaura reaction using biogenic Pd nanoparticles from Desulfovibrio alaskensis. Green Chemistry. [Link]
-
eScholarship. A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. eScholarship. [Link]
-
Wikipedia. Phase-transfer catalyst. Wikipedia. [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]
-
ResearchGate. The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
PMC. Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
PMC. (2022). Aqueous Suzuki couplings mediated by a hydrophobic catalyst. PMC. [Link]
-
PMC. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. PMC. [Link]
-
Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
Sandiego.edu. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego.edu. [Link]
-
ResearchGate. (2025). Improving solubility via structural modification. ResearchGate. [Link]
-
PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
-
PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]
-
ResearchGate. (2025). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ResearchGate. [Link]
-
PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
-
PMC. Current status of pyrazole and its biological activities. PMC. [Link]
-
Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 7. Challenging the Scope of Micellar Catalysis: Efficient Suzuki-Miyaura Couplings in Aqueous Dispersions [boa.unimib.it]
- 8. Aqueous Suzuki couplings mediated by a hydrophobic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wjbphs.com [wjbphs.com]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
- 20. Micellar catalysis of the Suzuki Miyaura reaction using biogenic Pd nanoparticles from Desulfovibrio alaskensis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. home.sandiego.edu [home.sandiego.edu]
Validation & Comparative
Spectroscopic Characterization of tert-Butyl Substituted Iodopyrazoles: A Comparative Guide
Executive Summary
The tert-butyl substituted iodopyrazole scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors, agrochemicals, and complex ligands for coordination chemistry.[1][2] The bulky tert-butyl group provides essential steric occlusion, modulating the biological activity and metabolic stability of the final pharmacophore.[1][2][3]
However, the characterization of these intermediates presents a specific challenge: Regioisomerism .[1][2] The introduction of the iodine atom can occur at the C4 or C5 position depending on the synthetic pathway (Electrophilic Aromatic Substitution vs. Directed Lithiation).[1][2] Furthermore,
This guide objectively compares the spectroscopic signatures of 4-iodo and 5-iodo tert-butyl pyrazoles, providing validated protocols and decision trees to ensure structural assignment accuracy.
Comparative Analysis: Regioselectivity & Structural Logic[2][3]
The primary characterization challenge lies in distinguishing between the 3-tert-butyl-4-iodopyrazole (Target A) and 3-tert-butyl-5-iodopyrazole (Target B).[1][2][3]
Synthetic Pathways and Regiochemical Outcome[1][2][4]
The method of iodination dictates the product.[2][3] Understanding the mechanism is the first step in characterization.[3]
Figure 1: Divergent synthetic pathways controlling the regiochemistry of iodine installation.
Spectroscopic Performance Comparison
| Feature | 4-Iodo Isomer (C4-I) | 5-Iodo Isomer (C5-I) | Diagnostic Value |
| Deshielded Singlet ( | Shielded Singlet ( | High (Primary) | |
| Medium | |||
| NOE Signal | Strong NOE between N-Substituent and H5 . | Strong NOE between N-Substituent and Iodine (indirectly confirmed by lack of H-NOE).[2][3] | High (Definitive) |
| Crystal Packing | Often forms catemeric chains via N-H...N bonds.[1][2][3] | Steric bulk of t-Bu at C3 and I at C5 disrupts planar packing.[1][2][3] | Low (Requires XRD) |
Detailed Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The steric bulk of the tert-butyl group (
Case Study: tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate
Source: Arkivoc 2014 (vi) 54-71 [1]
-
H NMR (400 MHz, DMSO-
):- 1.57 (s, 9H, t-Bu).[2][6]
- 7.89 (d, J = 0.6 Hz, 1H, H-3/5).[2]
- 8.46 (d, J = 0.6 Hz, 1H, H-5/3).[2]
-
Note: In the N-Boc protected species, the symmetry is broken.[2] The highly deshielded proton at 8.46 ppm corresponds to the proton adjacent to the N-Boc group (H5), confirming the 4-iodo position is occupied.[2]
Case Study: 3-tert-Butyl-5-iodo-1-tosyl-1H-pyrazole
Inferred from 1-aryl-3-CF3-5-iodo analogs [2]
-
H NMR (500 MHz, CDCl
):
Mass Spectrometry (MS)
Iodine provides a unique mass defect but lacks the M+2 isotope abundance seen in Chlorine or Bromine.[2]
-
Fragmentation: Loss of Iodine radical (M-127) is a common fragmentation pathway in ESI-MS/MS.[1][2][3]
-
Data: tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate: HRMS [M+Na]+ calc.[2][3][6] 316.9757, found 316.9757 [1].[2][6]
Infrared Spectroscopy (IR)
-
C-I Stretch: 500–600 cm
.[2][3] Often weak and obscured in the fingerprint region.[3] -
N-H Stretch (if unprotected): Broad band at 3100–3200 cm
(associated) or sharp at ~3400 cm (free).[1][2] -
C=N Stretch: ~1540 cm
.[2][3]
Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Iodo-3-tert-butylpyrazole
Mechanism: Electrophilic Aromatic Substitution (CAN-mediated)
Rationale: Ceric Ammonium Nitrate (CAN) acts as a single-electron oxidant, generating the electrophilic iodonium species (
Reagents:
Workflow:
-
Dissolution: Dissolve 3-tert-butyl-1H-pyrazole (5 mmol) in MeCN (20 mL).
-
Addition: Add
(3.0 mmol) and CAN (3.0 mmol). -
Reaction: Stir at reflux (80°C) overnight. Note: Room temperature reaction may yield trace conversion; heat is required for the bulky t-Bu substrate.[1][2][3]
-
Quench: Cool to RT. Dilute with EtOAc. Wash with saturated
(to remove excess iodine) and brine.[2] -
Purification: Recrystallize from
-hexane or purify via silica gel chromatography (Hex/EtOAc).
Validation:
-
Check
H NMR for disappearance of C4-H (usually ~6.0-6.5 ppm in starting material) and retention of downfield C5-H (~7.5+ ppm).[1][2][3]
Protocol B: Regioselective Synthesis of 5-Iodo-3-tert-butylpyrazole
Mechanism: Directed Lithiation
Rationale: The N-protecting group (e.g., N-Boc or N-Aryl) blocks N1.[1][2][3] The C5 proton is the most acidic site (
Workflow:
-
Setup: Flame-dry flask,
atmosphere. -
Lithiation: Dissolve 1-substituted-3-tert-butylpyrazole in dry THF. Cool to -78°C.[2][3]
-
Deprotonation: Add
-BuLi (1.1 equiv) dropwise.[1][2][3] Stir for 1h at -78°C. -
Iodination: Add solution of
(1.2 equiv) in THF. -
Workup: Warm to RT, quench with
, wash with .
Decision Tree for Isomer Identification
Use this logic flow to confirm your product structure using standard 1D NMR.
Figure 2: Spectroscopic decision tree for assigning pyrazole regiochemistry.
References
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. Arkivoc, 2014, Part (vi), 54-71.[1][2][3]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 2013, 3, 22168-22173.[1][2][3]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. Crystals, 2023, 13(7), 1101.[1][2][3] [2]
-
Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. ChemistrySelect, 2024. (Contextual support for metal-mediated iodination). [2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. IR Group Frequencies [owl.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole
For professionals in the vanguard of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow demands a commensurate level of safety and operational excellence. The compound 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole, a halogenated pyrazole derivative, presents a unique set of handling requirements. This guide synthesizes critical safety data, procedural best practices, and disposal protocols to ensure its safe and effective use in a research setting. Our objective is to provide a self-validating system of protocols that prioritizes the well-being of laboratory personnel and environmental integrity.
Hazard Identification and Risk Assessment
Understanding the specific hazards of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole is the foundational step in developing a robust safety plan. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its primary hazards from the SDS for structurally similar iodinated pyrazole compounds.
A closely related compound, tert-Butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
Given these classifications, it is imperative to treat 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole as a hazardous substance, mandating rigorous control measures to prevent exposure. The risk assessment process should therefore focus on minimizing inhalation of dust, preventing skin and eye contact, and avoiding ingestion.
Caption: Risk assessment workflow for handling novel chemicals.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable. The Occupational Safety and Health Administration (OSHA) emphasizes that the right protective equipment is vital for shielding workers from chemical exposure.[3] All PPE should be inspected for integrity before each use.[4]
| Protection Area | Required PPE | Rationale and Standard |
| Respiratory | NIOSH-approved respirator | To prevent inhalation of airborne dust or aerosols. Necessary when handling the solid compound outside of a certified chemical fume hood.[5][6] |
| Eye & Face | Chemical safety goggles with side shields | Protects against splashes and dust. Must meet ANSI Z87.1 standards for impact and splash resistance.[3][5] |
| Hand | Chemical-resistant nitrile gloves | Provides a barrier against skin contact and irritation.[5][7] No single glove material protects against all chemicals, so nitrile is chosen for its broad resistance to common laboratory chemicals.[4][8] Gloves should be changed regularly to avoid cross-contamination.[5] |
| Body | Fully-fastened laboratory coat | Protects skin and personal clothing from contamination.[3][6][7] |
Safe Handling and Operational Workflow
Adherence to a standardized operational procedure minimizes the risk of exposure and ensures experimental reproducibility. All handling of the solid compound and its solutions should occur within a certified chemical fume hood to control for inhalation hazards.[6][7]
Step-by-Step Handling Procedure:
-
Preparation: Designate a specific area within a chemical fume hood for the handling of the compound. Ensure the work surface is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and have waste containers readily accessible.
-
Donning PPE: Before entering the designated area, don all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat. Use gentle movements to avoid creating airborne dust.
-
Transfer & Dissolution: Transfer the weighed solid into the reaction vessel. If preparing a solution, add the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
Post-Handling: After completing the task, decontaminate the work area, including the balance and any reusable equipment.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, followed by eye protection) to prevent re-contamination. Wash hands thoroughly with soap and water after removing gloves.[6]
Caption: Step-by-step workflow for safe chemical handling.
Spill, Exposure, and Disposal Procedures
Emergency Response
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][10][11] Seek medical attention if irritation persists.[1]
-
Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][10][12] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][2][11]
-
Spill: For a small spill, contain the leak and clean it up using an inert absorbent material.[13] Place all contaminated materials in a sealed, labeled hazardous waste container.[13] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[9]
Waste Disposal Plan
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.[14] As 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole is a halogenated organic compound, its waste stream must be segregated.
-
Waste Segregation: All waste containing this compound (including contaminated solids, solutions, and used PPE) must be collected in a designated "Halogenated Organic Waste" container.[7] Do not mix halogenated waste with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[13][15]
-
Container Management: Waste containers must be made of compatible materials, kept tightly closed when not in use, and be clearly labeled as "Hazardous Waste" with the full chemical name and associated hazards.[13][14][15]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[7][14] Never dispose of this chemical down the drain or in the regular trash.[7][14][16]
Caption: Decision workflow for proper chemical waste segregation.
By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole, fostering a secure and responsible research environment.
References
- Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
- SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Unisan. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
- MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals.
- Duke University. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine.
- Benchchem. (n.d.). Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green.
- Vanderbilt University. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- Benchchem. (n.d.). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- University of Cambridge. (n.d.). Disposal of Chemical Waste.
- ResearchChemHub. (2022, January 14). Safety First: Best Practices for Handling Research Chemicals in the Lab.
- Safety data sheet. (2022, March 8).
- Fisher Scientific. (2025, December 19). Safety Data Sheet for 4-Iodopyrazole.
- Wiley Online Library. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- ChemTreat. (2013, December 16). Safety Data Sheet.
- EPA. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- ThermoFisher Scientific. (2010, October 16). Safety Data Sheet for 3-(tert-Butyl)-1H-pyrazol-5-amine.
- Fisher Scientific. (2023, September 5). Safety Data Sheet for tert-Butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate.
- ResearchGate. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
- Spectrum Chemical. (2015, June 16). Safety Data Sheet.
- ChemPoint.com. (2016, December 8). Safety Data Sheet.
- SOL Group. (n.d.). Safety Data Sheet.
- Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives.
- Sigma-Aldrich. (n.d.). tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate.
- J&K Scientific. (n.d.). 1-Cyclopropyl-4-iodo-1H-pyrazole.
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. fishersci.com [fishersci.com]
- 3. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 4. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 5. falseguridad.com [falseguridad.com]
- 6. researchchemshub.com [researchchemshub.com]
- 7. hscprep.com.au [hscprep.com.au]
- 8. mjhughes.com [mjhughes.com]
- 9. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. chempoint.com [chempoint.com]
- 12. leap.epa.ie [leap.epa.ie]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. vumc.org [vumc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
